agelasine H

Description

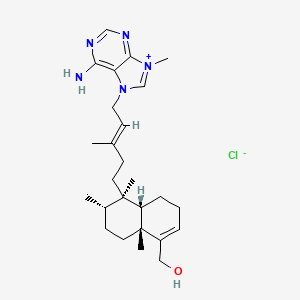

Agelasine H is a diterpene alkaloid isolated from marine sponges of the genus Agelas, particularly Agelas mauritiana collected in Yap Island, Micronesia . Structurally, it features a bicyclic clerodane diterpene skeleton linked to a 9-methyladeninium purine moiety via a methylene bridge at position N-7′ . Key stereochemical features include:

- Absolute configuration: Suggested as 5R, 8R, 9S based on optical rotation ([α]²⁵D = −63.9 in HCO2⁻) compared to related compounds like agelasine C .

- Key functional groups: A cis orientation of the C-17 and C-20 methyl groups (δC-20 = 0.94 ppm) and an E-configuration at the Δ¹³,¹⁴ double bond, confirmed by NOESY correlations between H-14/H-12b and H₂-15/H₃-16 .

This compound exhibits moderate bioactivity, though it is notably inactive against Staphylococcus aureus, Aspergillus niger, and Saccharomyces cerevisiae at concentrations ≤200 μg/mL . Its structural complexity and stereochemical variability make it a focal point for comparative studies with other agelasines.

Properties

Molecular Formula |

C26H40ClN5O |

|---|---|

Molecular Weight |

474.1 g/mol |

IUPAC Name |

[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol;chloride |

InChI |

InChI=1S/C26H40N5O.ClH/c1-18(11-14-31-17-30(5)24-22(31)23(27)28-16-29-24)9-12-25(3)19(2)10-13-26(4)20(15-32)7-6-8-21(25)26;/h7,11,16-17,19,21,32H,6,8-10,12-15H2,1-5H3,(H2,27,28,29);1H/q+1;/p-1/b18-11+;/t19-,21-,25+,26-;/m0./s1 |

InChI Key |

JCJDVOXFAVJIGQ-FSJVCONXSA-M |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC/C(=C/CN3C=[N+](C4=NC=NC(=C43)N)C)/C)CCC=C2CO)C.[Cl-] |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC=C2CO)C.[Cl-] |

Synonyms |

agelasine H |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Features of Agelasine H and Related Agelasines

Key Observations:

N-Methyl Position : this compound differs from agelasine C in the placement of the N-methyl group (N-3′ vs. N-9′), which significantly impacts bioactivity .

Stereochemistry : The cis orientation of C-17/C-20 methyls in H contrasts with the trans configuration in agelasine C, altering shielding effects in NMR (δC-20 = 0.94 ppm in H vs. δC-20 = 1.06 ppm in C) .

Skeleton Variability : Agelasine D’s labdane skeleton diverges from the clerodane backbone in H, reducing antimicrobial potency but enhancing cytotoxicity .

Bioactivity and Structure-Activity Relationships (SAR)

Table 2: Bioactivity Profiles of Selected Agelasines

SAR Trends:

- Purine Modifications : Methylation at N-9′ (agelasine C) enhances antimicrobial activity by stabilizing interactions with microbial DNA .

- Diterpene Skeleton : Clerodane derivatives (H, B, C) show stronger antimicrobial effects, while labdane types (D) prioritize cytotoxicity .

- Stereochemistry : Cis methyl groups (H) reduce bioactivity compared to trans configurations (C, B), likely due to altered membrane permeability .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating and identifying agelasine H from natural sources, and how can researchers validate purity?

- Methodology : this compound is typically isolated via bioassay-guided fractionation using solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC). Structural elucidation relies on NMR (1D and 2D), mass spectrometry (HR-ESI-MS), and IR spectroscopy. Purity validation requires ≥95% homogeneity via HPLC with UV/Vis or ELSD detection, cross-referenced with published spectral data .

- Experimental Design : Include controls such as reference standards and replicate runs to confirm reproducibility. Document solvent systems, column specifications, and detection parameters to align with NIH preclinical reporting guidelines .

Q. How do researchers design cytotoxicity assays to evaluate this compound’s bioactivity, and what are common sources of variability?

- Methodology : Use cell lines (e.g., cancer cells like HeLa or MCF-7) in dose-response assays (e.g., MTT or SRB assays). IC50 values should be calculated using nonlinear regression models (e.g., GraphPad Prism). Variability arises from cell passage number, incubation time, and solvent effects (e.g., DMSO concentration ≤0.1%). Normalize data to vehicle controls and include triplicate measurements .

- Data Contradiction Analysis : Discrepancies between studies may stem from differences in cell culture conditions or assay sensitivity. Cross-validate findings with alternative methods (e.g., apoptosis assays via flow cytometry) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodology : Employ orthogonal approaches:

- Target identification : Use affinity chromatography or thermal shift assays to confirm protein binding.

- Pathway analysis : Combine RNA-seq and proteomics to map signaling pathways.

- In silico validation : Molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., bacterial membrane proteins) .

Q. How can researchers optimize the synthetic yield of this compound analogs while maintaining bioactivity?

- Methodology :

- Synthetic routes : Compare total synthesis vs. semi-synthetic modification of natural this compound. Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).

- Bioactivity retention : Test analogs in parallel bioassays (e.g., antimicrobial disk diffusion) and correlate structural features (e.g., terpene chain length) with activity via QSAR modeling .

Methodological & Reporting Standards

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in preclinical models?

- Guidelines : Use non-linear mixed-effects modeling (NLMEM) for in vivo pharmacokinetic studies. For in vitro data, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) and report effect sizes (e.g., Cohen’s d). Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization protocols .

Q. How should researchers address variability in this compound’s solubility and stability during experimental design?

- Best Practices :

- Solubility : Pre-screen solvents (e.g., aqueous buffers with cyclodextrins) via dynamic light scattering (DLS).

- Stability : Conduct LC-MS stability tests under assay conditions (e.g., pH, temperature). Include stability controls in time-course experiments .

Data Presentation & Reproducibility

Q. What are the minimum data requirements for publishing this compound-related findings in high-impact journals?

- Essential Elements :

- Chemical characterization : NMR spectra (with peak assignments), HR-MS data, and HPLC purity profiles.

- Biological data : Raw dose-response curves, IC50/EC50 values with 95% CIs, and negative controls.

- Reproducibility : Detailed protocols in Supplementary Information, aligned with MDAR or COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.